molecular formula C28H25N3O3S B2505383 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 866348-83-6

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2505383
CAS No.: 866348-83-6
M. Wt: 483.59
InChI Key: WJZUIZWTAKJCNN-UHFFFAOYSA-N
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Description

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a high-purity synthetic small molecule designed for research applications. This compound belongs to the chromenopyrimidine chemical class, which is a area of significant interest in medicinal chemistry due to its structural similarity to flavonoid scaffolds known for diverse biological activities . The molecular structure features a chromeno[2,3-d]pyrimidine core, a privileged structure in drug discovery, substituted with ethoxy, phenyl, and (p-tolyl)acetamide groups via a sulfanyl bridge . Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel derivatives, particularly for investigating structure-activity relationships in heterocyclic chemistry. Chromene and pyrimidine-based analogs have demonstrated considerable potential in pharmacological research, with studies indicating that related 2-phenyl-4H-chromen-4-one derivatives exhibit significant anti-inflammatory properties by suppressing pro-inflammatory cytokines such as NO, IL-6, and TNF-α . Furthermore, such compounds have been shown to modulate key inflammatory signaling pathways, including the TLR4/MAPK pathway, which plays a critical role in the immune response . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-23-11-7-10-20-16-22-27(34-25(20)23)30-26(19-8-5-4-6-9-19)31-28(22)35-17-24(32)29-21-14-12-18(2)13-15-21/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZUIZWTAKJCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement of 3-benzoyl chromones with benzamidines . This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and solvents that can be recycled.

Chemical Reactions Analysis

Types of Reactions

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-d]pyrimidine Derivatives

N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9)
  • Structural Differences :
    • Substituents : 9-Methyl instead of 9-ethoxy; 2-(4-methylphenyl) vs. 2-phenyl.
    • Acetamide group : N-(2-chlorophenyl) instead of N-(4-methylphenyl).
  • Impact on Properties: The methyl group at position 9 reduces steric hindrance compared to ethoxy but may decrease solubility.
  • Molecular Weight : 488.0 g/mol (vs. ~495–500 g/mol for the target compound) .
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Derivatives
  • Core Structure : Chromene fused with pyrimidine, but lacks the sulfanyl acetamide side chain.
  • Functionalization : Benzamide derivatives (e.g., compound 4 in ) show higher crystallinity due to hydrogen bonding from the amide group .

Sulfanyl Acetamide-Containing Analogs

N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
  • Structural Differences: Heterocycle: 1,3,4-Oxadiazole replaces chromeno-pyrimidine. Substituent: Indole moiety enhances aromatic interactions.
  • Bioactivity : Exhibits enzyme inhibition (e.g., cyclooxygenase-2), suggesting the sulfanyl acetamide group plays a role in active-site binding .
VUAA-1 and OLC-12 (Orco Agonists)
  • Structural Features : Triazole-based sulfanyl acetamides (e.g., VUAA-1: N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide).
  • Functional Role : The sulfanyl acetamide group is essential for agonism at insect olfactory receptors, highlighting its versatility in receptor-ligand interactions .

Pyrimido[5,4-b]indole Derivatives

N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • Core Structure: Pyrimidoindole instead of chromeno-pyrimidine.
  • Substituents : 4-Ethoxyphenyl and 2,3-dimethylphenyl groups increase molecular weight (MW ~520 g/mol) and lipophilicity (XLogP3 ~7.2) compared to the target compound .

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound Chromeno[2,3-d]pyrimidine 9-Ethoxy, 2-phenyl, N-(4-methylphenyl) ~495–500 N/A (Theoretical analysis)
N-(2-Chlorophenyl)-chromeno-pyrimidine Chromeno[2,3-d]pyrimidine 9-Methyl, 2-(4-methylphenyl), N-(2-ClPh) 488.0 Antimicrobial (inferred)
Compound 8g 1,3,4-Oxadiazole Indole, N-(4-methylphenyl) ~430 Enzyme inhibition
VUAA-1 1,2,4-Triazole Pyridinyl, N-(4-ethylphenyl) ~385 Orco receptor agonism
Pyrimido[5,4-b]indole Pyrimidoindole 4-Ethoxyphenyl, 2,3-dimethylphenyl ~520 N/A (Structural analog)

Notes on Comparative Analysis

Structural Flexibility: The chromeno-pyrimidine core in the target compound allows for versatile substitutions, balancing lipophilicity (ethoxy) and binding (phenyl).

Sulfanyl Acetamide Role : Common in analogs (e.g., VUAA-1, 8g), this group facilitates hydrogen bonding and hydrophobic interactions, critical for bioactivity .

Limitations : Direct comparative pharmacological data are scarce; inferences rely on structural analogs and computational modeling.

Biological Activity

The compound 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the condensation of 2-amino-4-(benzylsulfanyl)pyrimidine with 2-phenyl-4H-chromen-4-one under acidic conditions. The reaction is generally carried out using strong acids like hydrochloric acid or sulfuric acid and is heated to reflux for several hours to ensure full conversion .

Biological Activity

The biological activity of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide has been evaluated in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the chromeno-pyrimidine structure have shown effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents .

Anticancer Activity

Research into the anticancer properties of related compounds has revealed promising results. For example, compounds with similar structural motifs have been tested against cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains,
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of chromeno-pyrimidine derivatives reported that certain compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at low concentrations .
  • Anticancer Screening : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased rates of apoptosis compared to control groups .
  • Anti-inflammatory Studies : Research indicated that the compound could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

The proposed mechanisms through which 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide exerts its biological effects include:

  • Inhibition of key enzymes involved in cell proliferation and survival.
  • Modulation of signaling pathways associated with inflammation and immune responses.

Q & A

Q. What are the optimal synthetic routes for 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of phenolic and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
  • Sulfanyl group introduction : Nucleophilic substitution using thiol derivatives, optimized at 60–80°C with nitrogen/argon protection to prevent oxidation .
  • Acetamide linkage : Acylation with 4-methylphenylamine, requiring stoichiometric control to minimize byproducts . Purity (>95%) is achieved via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR spectroscopy : Confirms aromatic proton environments and substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S-C bond at ~650 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~500–520 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

  • In vitro assays : Moderate inhibition of cancer cell lines (IC₅₀ ~10–50 µM) via interaction with topoisomerase II or kinase targets .
  • Antimicrobial screening : Activity against Gram-positive bacteria (MIC ~25 µg/mL), attributed to sulfanyl-acetamide disruption of membrane integrity .

Advanced Research Questions

Q. How does the chromeno-pyrimidine core influence reactivity in catalytic transformations?

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (e.g., sulfanyl group addition), while the ethoxy group stabilizes intermediates via resonance . Computational studies (DFT) reveal charge distribution at C4 (partial positive) as the primary reactive site .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative assay standardization : Use identical cell lines (e.g., MCF-7 for cancer studies) and normalize results to positive controls (e.g., doxorubicin) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate substituent effects .
  • Metabolic stability analysis : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .

Q. How can computational methods enhance synthesis design?

  • Reaction path optimization : Quantum mechanical calculations (e.g., Gaussian 16) predict transition states and identify low-energy pathways for cyclization .
  • Solvent screening : COSMO-RS models evaluate solvent polarity effects on reaction yield .
  • Docking studies : Predict bioactivity by simulating interactions with target proteins (e.g., COX-2 or EGFR kinases) .

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Polymorphism : Multiple crystal forms may require synchrotron X-ray diffraction for high-resolution data .
  • Disorder modeling : Flexible ethoxy and sulfanyl groups necessitate SHELXL refinement with anisotropic displacement parameters .
  • Hydrogen bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) clarifies packing interactions and stability .

Q. How do reaction conditions impact scalability in multi-step synthesis?

  • Catalyst selection : Palladium/copper systems improve cross-coupling efficiency but require rigorous metal leaching tests .
  • Flow chemistry : Continuous reactors reduce side reactions in thiolation steps, enhancing yield (>80%) .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for DMF) reduces environmental impact without compromising purity .

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